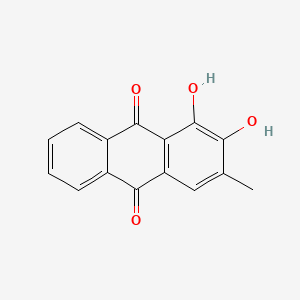

1,2-Dihidroxi-3-metilantraquinona

Descripción general

Descripción

1,2-Dihydroxy-3-methylanthraquinone is a dihydroxyanthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 1 and 2 and a methyl group at position 3 .

Synthesis Analysis

The synthesis of 2-substituted 1,3-dihydroxy anthraquinones involves treating phthalic anhydride with 2-methyl resorcinol .Molecular Structure Analysis

The molecular formula of 1,2-Dihydroxy-3-methylanthraquinone is C15H10O4. It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The crystal structure of a similar compound, 1,5-dihydroxy-3,4-dimethoxy-2-methylanthraquinone, was established by X-ray crystallographic analysis .Chemical Reactions Analysis

Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds .Physical And Chemical Properties Analysis

1,2-Dihydroxy-3-methylanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 460.3±45.0 °C at 760 mmHg, and a flash point of 246.3±25.2 °C .Aplicaciones Científicas De Investigación

Investigación Anticancerígena

1,2-Dihidroxi-3-metilantraquinona: se ha estudiado por su potencial como agente anticancerígeno. Es parte de la familia de las antraquinonas, compuestos conocidos por sus propiedades anticancerígenas . Actúan inhibiendo la proliferación de células cancerosas e induciendo la apoptosis, que es la muerte celular programada esencial para detener el crecimiento del cáncer .

Farmacología

En farmacología, este compuesto ha mostrado promesa debido a su amplia gama de importancia farmacológica, que incluye acciones anticancerígenas, antiinflamatorias, antifúngicas, antibacterianas, antivirales, antiosteoporóticas, antioxidantes y larvicidas . Estas propiedades lo convierten en un tema valioso para el desarrollo de nuevos medicamentos terapéuticos.

Investigación Médica

This compound se utiliza en la investigación médica para estudiar sus efectos sobre diversas enfermedades. Por ejemplo, se ha utilizado para estudiar la inhibición de la replicación de los tipos 2 y 3 del poliovirus in vitro, mostrando su potencial en la investigación antiviral .

Aplicaciones Industriales

Este compuesto encuentra aplicaciones en las industrias cosmética, farmacéutica y alimentaria como agente colorante natural debido a sus propiedades de coloración vibrante . Sus derivados también se utilizan en la síntesis de colorantes y pigmentos.

Biotecnología

En biotecnología, se utilizan cultivos celulares y de órganos de ciertas especies de plantas para producir derivados de antraquinona, incluyendo this compound. Estos métodos son cruciales para la bioproducción de estos compuestos, que tienen importancia medicinal e industrial .

Mecanismo De Acción

Target of Action

The primary targets of 1,2-Dihydroxy-3-methylanthraquinone are essential cellular proteins . These proteins play a crucial role in the viability of cancer cells . The compound inhibits cancer progression by interacting with these proteins .

Mode of Action

1,2-Dihydroxy-3-methylanthraquinone interacts with its targets, leading to changes in the cancer cells. The compound inhibits cancer progression by targeting essential cellular proteins . This interaction results in the inhibition of cancer cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .

Biochemical Pathways

1,2-Dihydroxy-3-methylanthraquinone affects various biochemical pathways. It has been found to inhibit key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells . The downstream effects of these interactions include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis .

Pharmacokinetics

The compound’s molecular weight is 25424 , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 1,2-Dihydroxy-3-methylanthraquinone’s action include the inhibition of cancer cell proliferation, invasion, migration, and metastasis, and the induction of cellular apoptosis . These effects are mediated through the up-regulation of caspase-3, -8, and -9 proteases activities, indicating involvement of mitochondrial apoptotic and death receptor pathways .

Análisis Bioquímico

Biochemical Properties

1,2-Dihydroxy-3-methylanthraquinone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as α-glucosidase, where it acts as an inhibitor with an IC50 value of 185 μM . Additionally, 1,2-Dihydroxy-3-methylanthraquinone has been observed to inhibit homologous recombination repair in osteosarcoma cells through the MYC-CHK1-RAD51 axis . These interactions highlight the compound’s potential in modulating enzyme activity and influencing cellular repair mechanisms.

Cellular Effects

1,2-Dihydroxy-3-methylanthraquinone exerts various effects on different cell types and cellular processes. In osteosarcoma cells, this compound has been found to inhibit cell proliferation and DNA damage repair through the PI3K/AKT signaling pathway . Furthermore, it has been shown to induce apoptosis in HepG2 carcinoma cells by up-regulating caspase-3, -8, and -9 proteases activities . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1,2-Dihydroxy-3-methylanthraquinone involves its binding interactions with biomolecules and its impact on enzyme activity. This compound has been shown to inhibit homologous recombination repair by regulating the MYC-CHK1-RAD51 pathway . Additionally, it induces apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2 . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dihydroxy-3-methylanthraquinone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity on α-glucosidase and its pro-apoptotic effects in cancer cells over extended periods

Dosage Effects in Animal Models

The effects of 1,2-Dihydroxy-3-methylanthraquinone vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1,2-Dihydroxy-3-methylanthraquinone is involved in various metabolic pathways, including those related to its enzymatic interactions. The compound has been shown to inhibit α-glucosidase, affecting glucose metabolism . Additionally, its interactions with the MYC-CHK1-RAD51 pathway suggest its involvement in DNA repair and cell cycle regulation . These metabolic pathways highlight the compound’s potential in modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of 1,2-Dihydroxy-3-methylanthraquinone within cells and tissues are crucial for its biological activity. The compound has been shown to localize in the cytoplasm and nucleus of cancer cells, where it exerts its pro-apoptotic effects . Additionally, its interactions with transporters and binding proteins may influence its distribution and accumulation within specific cellular compartments . These findings underscore the importance of understanding the compound’s transport mechanisms for its therapeutic applications.

Subcellular Localization

1,2-Dihydroxy-3-methylanthraquinone exhibits specific subcellular localization that affects its activity and function. The compound has been observed to localize in the mitochondria, where it induces mitochondrial membrane potential reduction and promotes apoptosis . Additionally, its presence in the nucleus suggests its involvement in regulating gene expression and DNA repair . These subcellular localizations highlight the compound’s multifaceted role in cellular processes and its potential as a therapeutic agent.

Propiedades

IUPAC Name |

1,2-dihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAGCTACMMYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330372 | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

602-63-1 | |

| Record name | 602-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-dihydroxy-3-methylanthraquinone exhibit antiosteoporotic effects?

A1: The research indicates that 1,2-dihydroxy-3-methylanthraquinone exhibits antiosteoporotic activity through a dual mechanism:

- Increased Osteoblast Activity: This compound was found to enhance osteoblast activity, specifically by increasing alkaline phosphatase (ALP) activity. [] ALP is an enzyme crucial for bone mineralization, suggesting that 1,2-dihydroxy-3-methylanthraquinone might promote bone formation.

- Inhibition of Osteoclast Activity: The compound demonstrated inhibitory effects on osteoclast activity, specifically by suppressing tartrate-resistant acid phosphatase (TRAP) activity and bone resorption. [] TRAP is an enzyme highly expressed in osteoclasts and involved in bone resorption. By inhibiting TRAP activity, 1,2-dihydroxy-3-methylanthraquinone may prevent excessive bone breakdown.

Q2: Are there other anthraquinones in Morinda officinalis with potential antiosteoporotic effects?

A2: Yes, the research highlights that 1,2-dihydroxy-3-methylanthraquinone is just one of several anthraquinones isolated from Morinda officinalis with potential antiosteoporotic effects. [, ] Other noteworthy compounds include:

- Physcion: This compound exhibited strong inhibitory effects on osteoclastic bone resorption. []

- 1,3,8-trihydroxy-2-methoxy-anthraquinone: Similar to 1,2-dihydroxy-3-methylanthraquinone, this compound also showed an ability to increase osteoblast ALP activity and inhibit osteoclastic bone resorption. []

- Rubiadin-1-methyl ether and 2-hydroxy-1-methoxy-anthraquinone: These compounds demonstrated the ability to promote osteoblast proliferation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.